molecular formula C10H11NO B1606279 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one CAS No. 57276-32-1

1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one

Cat. No. B1606279
CAS RN: 57276-32-1
M. Wt: 161.2 g/mol
InChI Key: MBPIDEXJDRYAKY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C12H13NO. It is also known as cyclopropyl ketone pyridine or CPKP. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Metal-Free Direct Cycloaddition Reactions

The compound has been used in metal-free direct cycloaddition reactions. Alcaide et al. (2015) utilized 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a [2+2] cycloaddition reaction with alkynes, producing substituted cyclobutenes. This method is notable for its mild conditions, not requiring irradiation or heating (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Titanacyclopropane Synthesis

Foschi et al. (2018) reported the synthesis and structural characterization of a titanacyclopropane intermediate, key in the Ti(OiPr)4-mediated double aryl Grignard addition to 1,2-di(pyridin-2-yl)ethyne and related alkynes. This led to a one-pot synthesis of diarylated 1,2-di(pyridin-2-yl)ethanes and 2-(1,2,2-triarylvinyl)-pyridines (Foschi, Roth, Enders, Wadepohl, Clot, & Gade, 2018).

Remote Meta-C–H Activation

Chu et al. (2015) explored the use of pyridine in directing meta-C–H activation of benzyl and phenyl ethyl alcohols. This approach demonstrated the potential of achieving site selectivity in C–H activation via recognition of distal and geometric relationships between functional groups and multiple C–H bonds in organic molecules (Chu, Shang, Tanaka, Chen, Pissarnitski, Streckfuss, & Yu, 2015).

Synthesis of Pyridin-2(1H)-ones

Pan et al. (2007) developed an efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of readily available 1-acetyl,1-carbamoyl cyclopropanes. This process involved sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions (Pan, Dong, Wang, Zhang, Wu, Xiang, & Liu, 2007).

Electrocatalytic Film Fabrication

Facchetti et al. (2006) conducted research on electrooptic film fabrication, particularly focusing on pyridine-carboxylic acid interaction. They synthesized and characterized new dibranched, heterocyclic "push-pull" chromophores, which are crucial for covalent self-assembly, thin-film microstructure, and nonlinear optical response in film fabrication (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).

properties

IUPAC Name

1-cyclopropyl-2-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10(8-4-5-8)7-9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPIDEXJDRYAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340355
Record name 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57276-32-1
Record name 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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